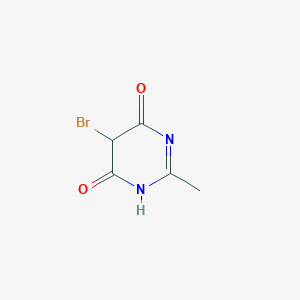

5-bromo-2-methyl-1H-pyrimidine-4,6-dione

Description

Historical Context and Significance of Pyrimidine-4,6-dione Derivatives in Chemical Research

The study of pyrimidines dates back to the 19th century. In 1818, Brugnatelli isolated alloxan, a pyrimidine (B1678525) derivative, by oxidizing uric acid. growingscience.com However, the systematic investigation of pyrimidines began in earnest with Pinner's work in 1884, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and first proposed the name "pyrimidin" in 1885. wikipedia.org

Pyrimidine derivatives are of immense significance as they form the structural basis for essential biomolecules. The nucleobases uracil (B121893), thymine, and cytosine, which are fundamental components of nucleic acids (RNA and DNA), are all pyrimidine derivatives. wikipedia.org This biological importance spurred extensive research into their synthesis and properties. growingscience.comnewworldencyclopedia.org

Beyond their natural roles, synthetic pyrimidine derivatives have become a cornerstone of medicinal chemistry. The development of barbiturates, a class of drugs that act as central nervous system depressants, was an early example of the therapeutic potential of pyrimidine-based structures. wikipedia.org In recent decades, the pyrimidine scaffold has been incorporated into a vast array of pharmaceuticals, including antiviral agents like zidovudine (B1683550) (an HIV drug), anticancer drugs, and antimicrobial compounds. wikipedia.orgnih.gov The versatility of the pyrimidine ring allows for diverse substitutions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to achieve desired biological activities. growingscience.comnih.gov

Rationale for Academic Research on 5-bromo-2-methyl-1H-pyrimidine-4,6-dione

While direct research on this compound is not extensively documented, the rationale for academic interest in this and similar molecules can be inferred from the established roles of its constituent parts.

The Pyrimidine-4,6-dione Core: This structural motif is a versatile building block. The ketone groups and the N-H protons are reactive sites for various chemical transformations, allowing for the construction of more complex, fused heterocyclic systems. rsc.org Derivatives of pyrano[2,3-d]pyrimidine-2,4-dione, for example, have been synthesized and investigated as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, making them attractive targets for cancer therapy. rsc.org

The 5-Bromo Substituent: Halogenation, particularly bromination, is a common strategy in medicinal chemistry. The bromine atom is an effective leaving group in nucleophilic substitution reactions and a participant in metal-catalyzed cross-coupling reactions, providing a synthetic "handle" for further molecular elaboration. researchgate.net Furthermore, introducing a bromine atom can significantly alter a molecule's lipophilicity and electronic properties, which may enhance its binding affinity to biological targets. Studies on other brominated pyrimidines have shown that the 5-bromo substituent can lead to improved potency in enzyme or receptor antagonism. acs.orgacs.org

The 2-Methyl Group: The methyl group at the 2-position influences the molecule's steric profile and electronic distribution. A patent for the preparation of 5-bromo-2-substituted pyrimidine compounds highlights the synthesis of derivatives with either electron-donating groups (like methyl) or electron-withdrawing groups, indicating the importance of this position for creating diverse chemical libraries for screening purposes. google.com

The combination of these features makes this compound a logical target for synthesis and exploration. It serves as a potentially valuable intermediate for creating more complex, biologically active molecules.

Overview of Current Academic Research Trends Related to this compound

Current research involving structures related to this compound is primarily focused on two areas: synthetic methodology and medicinal chemistry applications.

Synthetic Chemistry: A major trend is the use of substituted pyrimidinediones as precursors for the synthesis of fused heterocyclic systems. For instance, research has demonstrated the regioselective reactions of compounds like 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) to create aminopyrimidines, which are then used to build more complex structures such as thiazolo[4,5-d]pyrimidines. researchgate.net Similarly, pyrano[2,3-d]pyrimidine-2,4-dione derivatives are being actively designed and synthesized as potential antitumor agents. rsc.org The synthesis of functionalized pteridines, a class of compounds with significant biological activity, has been achieved through the cyclization of substituted 5-aminopyrimidinones. These studies emphasize the role of the pyrimidine core as a scaffold for generating molecular diversity.

Medicinal Chemistry: Pyrimidine derivatives continue to be a "privileged scaffold" in drug discovery. nih.gov Research is focused on developing novel pyrimidine-based compounds as inhibitors of various enzymes and receptors implicated in disease. Pyrazolo[3,4-d]pyrimidine derivatives, which share a fused heterocyclic structure, are being investigated as potent antitumor agents. mdpi.com The antioxidant and anticancer properties of new pyrido[2,3-d]pyrimidine (B1209978) derivatives are also being explored, with studies evaluating their ability to inhibit enzymes like lipoxygenase and their cytotoxic effects on cancer cell lines. nih.gov The structure-activity relationship (SAR) of these compounds is a key area of investigation, aiming to understand how different substituents on the pyrimidine ring affect biological activity. rsc.org

Data Tables

Physicochemical properties of the target compound and related isomers are presented below. Data is compiled from publicly available chemical databases.

Table 1: Properties of this compound Note: Limited experimental data is available for this specific compound.

| Property | Value | Source |

| CAS Number | 4722-76-3 | chemicalbook.com |

| Molecular Formula | C₅H₅BrN₂O₂ | Inferred |

| Molecular Weight | 205.01 g/mol | Inferred |

Table 2: Properties of Related Brominated Pyrimidinedione Isomers This table provides data for closely related structural isomers to offer context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 5-Bromo-6-methyl-1H-pyrimidine-2,4-dione | C₅H₅BrN₂O₂ | 205.01 | Solid | N/A |

| 6-Amino-5-bromo-1H-pyrimidine-2,4-dione | C₄H₄BrN₃O₂ | 218.00 | Light Yellow Solid | N/A |

| 5-bromo-6-(2-methylpropyl)-1H-pyrimidine-2,4-dione | C₈H₁₁BrN₂O₂ | 247.09 | Solid | N/A |

Structure

3D Structure

Properties

Molecular Formula |

C5H5BrN2O2 |

|---|---|

Molecular Weight |

205.01 g/mol |

IUPAC Name |

5-bromo-2-methyl-1H-pyrimidine-4,6-dione |

InChI |

InChI=1S/C5H5BrN2O2/c1-2-7-4(9)3(6)5(10)8-2/h3H,1H3,(H,7,8,9,10) |

InChI Key |

GZEXBFWUWZIMEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=O)C(C(=O)N1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Methyl 1h Pyrimidine 4,6 Dione and Its Analogues

Classical Synthetic Routes to Pyrimidine-4,6-dione Core Structures

The construction of the pyrimidine-4,6-dione scaffold traditionally relies on the condensation reaction between a C-C-C dielectrophilic component and a N-C-N nucleophilic component. bu.edu.eg A prominent and widely utilized method is the Pinner synthesis, which involves the reaction of a 1,3-dicarbonyl compound, such as a malonic ester, with an amidine. slideshare.net This acid- or base-catalyzed condensation provides a versatile route to a variety of substituted pyrimidine (B1678525) derivatives. slideshare.net

Specifically for the synthesis of 4,6-dihydroxypyrimidines (the tautomeric form of pyrimidine-4,6-diones), the reaction of malonic esters with formamide in the presence of an alkoxide is a well-established industrial process. google.comgoogle.com Variations of this approach have been optimized to improve yield and process efficiency. google.comgoogle.com

Targeted Synthesis of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione

The synthesis of the title compound requires the initial formation of the 2-methyl-1H-pyrimidine-4,6-dione core, followed by regioselective bromination at the C-5 position.

Optimization of Reaction Conditions for Bromination at the C-5 Position of Pyrimidine-4,6-diones

The C-5 position of the pyrimidine-4,6-dione ring is susceptible to electrophilic substitution, including halogenation. researchgate.net Bromination can be achieved using various brominating agents. The reaction of 2-methylpyrimidine (B1581581) with bromine in acetic acid has been reported to yield the 5-bromo derivative. google.com A typical procedure involves dropwise addition of bromine to a solution of the pyrimidine in glacial acetic acid, followed by heating. nih.gov

The mechanism of bromination of similar pyrimidinone systems in aqueous acidic solution has been studied, revealing the formation of an intermediate which then converts to the 5-bromopyrimidinone. researchgate.net For uracil (B121893) and its derivatives, bromination in aqueous solution is also a known transformation. researchgate.net

| Starting Material | Brominating Agent | Solvent | Conditions | Product | Reference |

| 2-Methylpyrimidine | Bromine | Acetic Acid | Reflux | 5-Bromo-2-methylpyrimidine (B124572) | google.com |

| 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide | Bromine | Glacial Acetic Acid | Room temperature, then water bath | 3-bromo-6-hydroxy-4-methyl-2-thioxo-1,2,3,6-tetrahydropyridine-3-carboxamide | nih.gov |

Table 1: Examples of Bromination Reactions on Pyrimidine and Related Heterocyclic Systems

Strategies for Introduction of the Methyl Group at C-2 of Pyrimidine-4,6-diones

The introduction of the methyl group at the C-2 position is typically achieved by using acetamidine (B91507) or its derivatives as the N-C-N component in the initial cyclization reaction. The synthesis of 4,6-dihydroxy-2-methylpyrimidine has been accomplished through the condensation of diethyl malonate with acetamidinium chloride in methanol, followed by acidification.

An improved method for the synthesis of 2-methylpyrimidine-4,6(3H,5H)-dione involves the reaction of a malonic ester with acetamide (B32628) in the presence of sodium methylate in isopropyl alcohol. google.com This method is reported to increase the yield and simplify the process by using the hydrolytically stable and industrially available acetamide. google.com

| C-C-C Component | N-C-N Component | Base/Catalyst | Solvent | Product | Reference |

| Diethyl malonate | Acetamidinium chloride | Methanol | 4,6-dihydroxy-2-methylpyrimidine | ||

| Malonic ester | Acetamide | Sodium methylate | Isopropyl alcohol | 2-methylpyrimidine-4,6(3H,5H)-dione | google.com |

Table 2: Synthesis of the 2-Methyl-pyrimidine-4,6-dione Core

Derivatization Strategies for this compound

The presence of the pyrimidine-4,6-dione core and the bromine substituent in this compound offers opportunities for further derivatization, particularly at the nitrogen atoms.

N-Substitution Reactions of this compound

N-alkylation and N-arylation reactions are common strategies for modifying the properties of pyrimidine derivatives. The N-arylation of related 5-bromo-2-aminobenzimidazole has been achieved using copper(II)-catalyzed Chan-Lam cross-coupling with aryl boronic acids. nih.gov This suggests that similar copper- or palladium-catalyzed N-arylation methods could be applicable to this compound. mdpi.com

The attachment of substituted pyrimidines to other molecular scaffolds has been demonstrated, for instance, in the synthesis of macitentan, where a 2-chloro-5-bromopyrimidine was coupled with an alcohol. acs.org This highlights the potential for N-alkylation of the pyrimidine-4,6-dione ring system, likely at the N-1 or N-3 positions. The regioselectivity of such reactions would be an important consideration in the synthesis of specific N-substituted derivatives.

| Substrate | Reagent | Catalyst/Base | Reaction Type | Product | Reference |

| 5-Bromo-2-aminobenzimidazole | Aryl boronic acid | Cu(OAc)₂·H₂O / TMEDA | N-Arylation | N-Aryl-5-bromo-2-aminobenzimidazole | nih.gov |

| Ethylene glycol derivative | 2-Chloro-5-bromopyrimidine | Nucleophilic substitution | O-pyrimidinyl derivative | acs.org |

Table 3: Examples of Reactions Relevant to N-Substitution of Brominated Pyrimidines

Modifications at the C-2 Methyl Group of this compound

The methyl group at the C-2 position of the pyrimidine ring serves as a handle for further functionalization, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. While direct modification of the C-2 methyl group on this compound is not extensively documented, reactivity principles from related heterocyclic systems, such as pyridines and other pyrimidines, can be extrapolated.

One common strategy for activating a methyl group on a heteroaromatic ring is through oxidation or halogenation. For instance, α-methylation of pyridines can be achieved using a continuous flow setup with a Raney® nickel catalyst and an alcohol like 1-propanol at high temperatures, suggesting a potential route for introducing further alkyl groups. mdpi.com Another approach involves the generation of reactive CHx species on a metal catalyst surface, although this often requires specialized vapor-phase conditions. mdpi.com

More sophisticated methods involve C-H functionalization. For example, a palladium-catalyzed migrative carbofluorination of saturated amides has been reported, which involves the activation of a methyl group. acs.org This type of advanced methodology could potentially be adapted for the C-2 methyl group of pyrimidine derivatives. Furthermore, C2-selective amination of pyrimidines has been achieved through the formation of pyrimidinyl iminium salt intermediates, which can then be transformed into various amine products. nih.govresearchgate.net This highlights the possibility of converting the C-2 methyl group into an amino functionality.

The reactivity of the C-2 methyl group can also be influenced by the electronic properties of the pyrimidine ring. The presence of electron-withdrawing groups can increase the acidity of the methyl protons, facilitating deprotonation and subsequent reaction with electrophiles.

Table 1: Potential Reactions for C-2 Methyl Group Modification

| Reaction Type | Reagents and Conditions | Potential Product |

| α-Methylation | Raney® nickel, 1-propanol, high temperature | 2-Ethyl-5-bromo-1H-pyrimidine-4,6-dione |

| Amination | Formation of iminium salt, amine nucleophile | 2-(Aminomethyl)-5-bromo-1H-pyrimidine-4,6-dione |

| Carbofluorination | Palladium catalyst, fluorine source | 2-(Fluoromethyl)-5-bromo-1H-pyrimidine-4,6-dione |

Halogen Exchange and Cross-Coupling Reactions at C-5 of this compound

The bromine atom at the C-5 position of this compound is a versatile functional group that enables a wide array of transformations, including halogen exchange and palladium-catalyzed cross-coupling reactions. These reactions are pivotal for introducing new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of substituted pyrimidine derivatives.

Halogen Exchange Reactions:

The Finkelstein reaction, a classic SN2 reaction, allows for the exchange of one halogen for another. wikipedia.org While typically applied to alkyl halides, aromatic Finkelstein reactions can be facilitated with appropriate catalysts, such as copper(I) iodide in combination with diamine ligands, or nickel bromide with tri-n-butylphosphine. wikipedia.org This would allow for the conversion of the 5-bromo substituent to other halides like iodo or chloro, which can have different reactivities in subsequent cross-coupling reactions. The choice of solvent is crucial, with polar aprotic solvents like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) being commonly used. wikipedia.orgyoutube.com

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The Suzuki-Miyaura and Sonogashira couplings are particularly relevant for the functionalization of 5-bromopyrimidines.

Suzuki-Miyaura Coupling: This reaction couples the 5-bromopyrimidine (B23866) with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This method is widely used to synthesize biaryl and heteroaryl compounds. nih.gov For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine has been successfully coupled with various arylboronic acids using a Pd(PPh3)4 catalyst. mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. nih.govmdpi.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org The Sonogashira coupling has been successfully applied to 5-bromopyrimidines to introduce alkynyl substituents at the C-5 position. rsc.org For example, 4-aryl-5-alkynylpyrimidines have been synthesized via a sequence involving a Sonogashira cross-coupling reaction. rsc.org

Table 2: Examples of Cross-Coupling Reactions on 5-Bromopyrimidines

| Reaction Type | Substrates | Catalyst System | Product |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine, Arylboronic acid | Pd(PPh3)4, K3PO4 | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives mdpi.com |

| Suzuki-Miyaura | 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2, K2CO3 | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole nih.gov |

| Sonogashira | 5-Bromopyrimidine, Phenylacetylene | Pd(PPh3)Cl2, CuI, DIPEA | 5-(Phenylethynyl)pyrimidine rsc.org |

| Sonogashira | 5-bromoindole, Phenylacetylene | Pd catalyst, base | 5-(Phenylethynyl)indole researchgate.net |

Chemo-Enzymatic and Biocatalytic Approaches in the Synthesis of Pyrimidine Derivatives

In recent years, chemo-enzymatic and biocatalytic methods have emerged as powerful and sustainable alternatives to traditional chemical synthesis for the production of pyrimidine derivatives. These approaches leverage the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild reaction conditions.

Chemo-Enzymatic Synthesis:

Chemo-enzymatic strategies combine enzymatic reactions with conventional chemical steps to create efficient and selective synthetic routes. A notable example is the synthesis of 5-substituted ribavirin analogs, where an E. coli purine nucleoside phosphorylase was used for the enzymatic glycosylation of triazole bases. researchgate.net This approach can overcome many of the challenges associated with traditional nucleoside chemistry. researchgate.net Another chemo-enzymatic protocol involves a sequential Markovnikov addition and enzymatic acylation to produce mutual derivatives of nucleosides and pyrimidines.

Nucleoside phosphorylases are key enzymes in these processes, catalyzing the reversible phosphorolysis of nucleosides. tandfonline.com This allows for the synthesis of novel nucleosides by coupling the phosphorolysis of a sugar donor with the glycosylation of a modified nucleobase. tandfonline.comscispace.com Thermostable pyrimidine nucleoside phosphorylases have been utilized for the chemo-enzymatic synthesis of α-D-pentofuranose-1-phosphates. tandfonline.com

Biocatalytic Synthesis:

Biocatalysis utilizes whole cells or isolated enzymes to catalyze chemical reactions. This approach is particularly valuable for asymmetric synthesis, where the creation of chiral compounds is essential. For instance, the enzymatic desymmetrization of prochiral pyrimidine-derived ketones using Saccharomyces cerevisiae has been shown to produce chiral secondary alcohols with high enantiomeric excess. mdpi.com

The de novo pyrimidine biosynthesis pathway, which involves a series of enzymatic steps, can also be harnessed for the synthesis of pyrimidine nucleotides. nih.gov This pathway can be engineered and combined with other enzymatic systems to produce uridine triphosphate (UTP) and cytidine triphosphate (CTP) in a one-pot synthesis. nih.gov The enzymes involved in this pathway, such as carbamoyl phosphate synthetase, aspartate carbamoyltransferase, and dihydroorotase, operate optimally at a slightly alkaline pH, which is a key consideration for designing efficient biocatalytic systems. mdpi.com

Table 3: Enzymes Used in the Synthesis of Pyrimidine Derivatives

| Enzyme | Reaction Type | Application |

| Nucleoside Phosphorylases (NPs) | Transglycosylation, Phosphorolysis | Synthesis of nucleosides and their analogues tandfonline.comscispace.com |

| Saccharomyces cerevisiae (Baker's yeast) | Bioreduction | Asymmetric synthesis of chiral alcohols from pyrimidine ketones mdpi.com |

| CAD enzyme complex | De novo biosynthesis | Synthesis of pyrimidine nucleotides nih.govnih.gov |

Advanced Structural Characterization of 5 Bromo 2 Methyl 1h Pyrimidine 4,6 Dione and Its Derivatives

Single Crystal X-ray Diffraction Studies of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione

Crystallographic Analysis of Tautomeric Forms and Conformational Preferences of this compound

No published single crystal X-ray diffraction studies were found for this compound. Therefore, crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available. This prevents any analysis of its solid-state tautomeric forms and conformational preferences based on this method.

Investigation of Intermolecular Interactions and Supramolecular Assembly in Crystalline this compound

Without crystal structure data, a detailed investigation of the intermolecular interactions, such as hydrogen bonding patterns, halogen bonds, or π-stacking, and the resulting supramolecular assembly in the crystalline state of this compound cannot be performed.

Detailed Spectroscopic Analysis of this compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Solution-State Structural Elucidation

Specific high-resolution ¹H, ¹³C, and ¹⁵N NMR spectroscopic data for this compound are not present in the surveyed literature. Consequently, chemical shifts, coupling constants, and other NMR parameters for the elucidation of its structure in solution are not available for reporting.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Interactions of this compound

Published Infrared (IR) and Raman spectra for this compound could not be located. As a result, an analysis of its vibrational modes and the study of hydrogen bonding interactions through these spectroscopic techniques are not possible at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

No Ultraviolet-Visible (UV-Vis) absorption spectra for this compound were found in the scientific literature. This precludes any discussion of its electronic transitions or the use of this method to study tautomeric equilibria in solution.

Mass Spectrometry (MS) for Fragmentation Pathway Studies and Isotopic Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum, providing a key diagnostic feature for its identification.

The molecular ion of this compound would exhibit a distinctive M+ and M+2 isotopic pattern with nearly equal intensities, which is characteristic of the presence of a single bromine atom (79Br and 81Br isotopes). Key fragmentation steps would likely involve the loss of the bromine atom, followed by the sequential loss of neutral molecules such as carbon monoxide (CO) and isocyanic acid (HNCO), which are common fragmentation pathways for uracil (B121893) and its derivatives. researchgate.net The methyl group at the 2-position can also influence the fragmentation, potentially leading to the loss of a methyl radical or acetonitrile (B52724).

A proposed fragmentation pathway for this compound is outlined below:

| Fragment Ion (m/z) | Proposed Structure/Loss | Description |

| 218/220 | [M]+• | Molecular ion with characteristic bromine isotopic pattern. |

| 190/192 | [M - CO]+• | Loss of a molecule of carbon monoxide from the pyrimidine (B1678525) ring. |

| 147/149 | [M - CO - HNCO]+• | Subsequent loss of isocyanic acid. |

| 139 | [M - Br]+ | Loss of a bromine radical. |

| 111 | [M - Br - CO]+ | Loss of a bromine radical followed by the loss of carbon monoxide. |

| 69 | [C3H3NO]+ | A common fragment in the mass spectra of uracil derivatives. researchgate.net |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Studies of Chiral Analogues of this compound

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide three-dimensional structural information about chiral molecules. spectroscopyeurope.comwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, while ECD measures this difference in the ultraviolet-visible region of the electromagnetic spectrum. nih.gov These techniques are invaluable for determining the absolute configuration of chiral compounds in solution. nih.govbiotools.usnih.gov

While this compound itself is not chiral, the introduction of a stereocenter, for instance, by the addition of a chiral substituent to the pyrimidine ring, would result in chiral analogues. The study of such analogues by VCD and ECD would provide crucial insights into their stereochemistry.

The absolute configuration of a chiral molecule can be determined by comparing the experimentally measured VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R or S enantiomer). spectroscopyeurope.com A good agreement between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. biotools.us

For hypothetical chiral analogues of this compound, VCD spectroscopy would be particularly sensitive to the stereochemistry around the chiral center due to the vibrational coupling between different functional groups in the molecule. The ECD spectrum, on the other hand, would be informative if the chiral center is in proximity to the pyrimidine chromophore, influencing its electronic transitions.

The application of these techniques to chiral pyrimidinedione derivatives would involve the following steps:

Synthesis and Separation of Enantiomers: The chiral analogue would be synthesized, and the individual enantiomers would be separated using chiral chromatography.

Spectroscopic Measurements: The VCD and ECD spectra of each enantiomer would be recorded.

Quantum Chemical Calculations: The theoretical VCD and ECD spectra for one enantiomer (e.g., the R-enantiomer) would be calculated using density functional theory (DFT).

Comparison and Assignment: The experimental spectra would be compared to the calculated spectra to determine the absolute configuration of each enantiomer.

The table below summarizes the key aspects of VCD and ECD studies for chiral molecules.

| Technique | Principle | Information Obtained | Application to Chiral Analogues |

| VCD | Differential absorption of left and right circularly polarized infrared light. wikipedia.org | Absolute configuration, solution-state conformation. nih.gov | Determination of the absolute stereochemistry of chiral centers introduced into the pyrimidine structure. |

| ECD | Differential absorption of left and right circularly polarized UV-Vis light. | Absolute configuration of molecules with chromophores. nih.gov | Elucidation of the stereochemistry of chiral analogues where the chiral center perturbs the electronic transitions of the pyrimidine ring. |

Computational Chemistry and Cheminformatics Studies of 5 Bromo 2 Methyl 1h Pyrimidine 4,6 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, stability, and reactivity hotspots.

The structure of this compound is not static; it can exist in several tautomeric forms due to proton migration between nitrogen and oxygen atoms. The primary forms include the dione (B5365651), enol-one, and di-enol forms. Density Functional Theory (DFT) is a robust method for calculating the ground-state electronic energy of these tautomers, allowing for the determination of their relative stabilities.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the geometry of each tautomer and calculate its total energy. imist.ma The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form under equilibrium conditions. Solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to simulate more realistic conditions.

Table 1: Hypothetical Relative Energies of this compound Tautomers Calculated by DFT

| Tautomer | Structure | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

|---|---|---|---|

| Dione |  |

0.00 (Reference) | 0.00 (Reference) |

| Enol-one (4-OH) |  |

+5.8 | +3.5 |

| Enol-one (6-OH) |  |

+6.2 | +3.9 |

| Di-enol |  |

+15.3 | +10.1 |

Note: Data are illustrative and represent typical trends for pyrimidine-diones.

The dione form is generally the most stable for pyrimidine-4,6-diones. The increased polarity of the dione tautomer is often better stabilized by polar solvents like water, further favoring its predominance.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. In an MEP map, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the MEP map would likely show strong negative potential around the carbonyl oxygens and a region of positive potential near the N-H protons.

Frontier Molecular Orbitals (FMO), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and reactivity. A small HOMO-LUMO gap suggests high reactivity.

For pyrimidine (B1678525) derivatives, the distribution of HOMO and LUMO is key. The HOMO is often located on the pyrimidine ring and exocyclic atoms with lone pairs, while the LUMO is typically distributed over the electron-deficient parts of the ring and carbonyl groups. Analysis of these orbitals helps predict how the molecule will interact with other reagents. imist.ma

Table 2: Representative FMO Data for a Pyrimidine-dione Derivative

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Indicates electron-donating capability |

| ELUMO | -1.8 | Indicates electron-accepting capability imist.ma |

| HOMO-LUMO Gap | 4.7 | Relates to chemical reactivity and stability |

Note: Values are representative and would be specifically calculated for the title compound.

Molecular Dynamics (MD) Simulations of this compound in Various Solvation Environments

While quantum calculations examine static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. openrepository.com MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.

Simulating this compound in different solvents (e.g., water, ethanol, DMSO) can reveal important information about its solvation shell, conformational flexibility, and intermolecular interactions, such as hydrogen bonding. These simulations can validate the stability of certain tautomers and provide a dynamic picture of how the solute interacts with solvent molecules. For instance, MD simulations can show the stability and geometry of hydrogen bonds formed between the pyrimidine's N-H and C=O groups and water molecules. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

QSAR and QSPR studies are statistical methods used to correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity (QSAR) or a physical property (QSPR). nih.gov These models are essential in drug design and materials science for predicting the properties of new, unsynthesized compounds. imist.ma

To build a QSAR/QSPR model for derivatives of this compound, a dataset of related compounds with known activities or properties is required. Various molecular descriptors would be calculated for each compound. These can include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

Steric descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Sterimol).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (logP).

Statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning methods are then used to create an equation that links these descriptors to the observed activity or property. acs.org A robust QSAR model can then be used to predict the activity of new derivatives of this compound, guiding synthetic efforts toward more potent or suitable compounds.

Table 3: Common Descriptors Used in QSAR/QSPR Models for Pyrimidine Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | LUMO Energy | Electron-accepting ability, reactivity with nucleophiles imist.ma |

| Hydrophobic | LogP | Membrane permeability, solubility |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability nih.gov |

| Topological | Wiener Index | Molecular branching and compactness |

In Silico Prediction of Reaction Pathways and Mechanism for this compound Functionalization

Computational tools can predict the most likely pathways for chemical reactions. For this compound, functionalization can occur at several positions. The bromine atom at the C5 position is a key site for modification.

Studies on related compounds like 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) show that the halogen atoms on the pyrimidine ring are susceptible to nucleophilic substitution. researchgate.net Computational chemistry can model the transition states and activation energies for these substitution reactions (e.g., with amines, thiols) to predict regioselectivity and reaction feasibility.

Furthermore, the bromine atom makes the compound an excellent candidate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. researchgate.net In silico tools can help model the catalytic cycles of these reactions to understand the mechanism and predict the optimal conditions and catalysts for synthesizing novel C5-substituted derivatives.

Retrosynthetic Analysis and Synthesis Planning for this compound using Cheminformatics Tools

Retrosynthetic analysis is a strategy for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. Cheminformatics software can assist in this process by suggesting strategic bond disconnections and identifying known synthetic reactions.

A plausible retrosynthetic pathway for this compound involves a key disconnection of the pyrimidine ring. The most common method for constructing the pyrimidine-dione core is through the condensation of a urea (B33335) or amidine derivative with a 1,3-dicarbonyl compound or its equivalent.

A recently developed method involves the one-step reaction of 2-bromomalonaldehyde (B19672) with an amidine compound to form 5-bromo-2-substituted pyrimidines. google.com Applying this logic, the synthesis could be envisioned as follows:

Target: this compound

Key Disconnection: Cyclocondensation.

Precursors: A derivative of methylmalonic acid (or malonic ester) and acetamidine (B91507).

A forward synthesis plan based on this analysis would be:

Bromination of diethyl methylmalonate to yield diethyl 2-bromo-2-methylmalonate.

Condensation of the resulting brominated malonic ester with urea in the presence of a base (like sodium ethoxide) to cyclize and form the target molecule, this compound.

Cheminformatics databases can verify the feasibility of these steps and identify commercially available starting materials, streamlining the synthesis planning process.

Reactivity and Reaction Mechanisms of 5 Bromo 2 Methyl 1h Pyrimidine 4,6 Dione

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione

The pyrimidine ring in this compound is generally electron-deficient due to the presence of two electronegative nitrogen atoms and the electron-withdrawing carbonyl groups. This electronic character primarily governs its susceptibility to nucleophilic rather than electrophilic attack.

Nucleophilic Substitution:

The bromine atom at the C-5 position, while on a relatively electron-rich carbon due to the adjacent carbonyl groups, can be a target for nucleophilic substitution, particularly under forcing conditions or with activation. More commonly, nucleophilic attack occurs at the carbon atoms of the pyrimidine ring that are activated by electron-withdrawing groups. For instance, in related compounds like 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392), nucleophilic displacement of the chloro groups by ammonia (B1221849) has been observed to proceed regioselectively. rsc.orgresearchgate.netnih.gov The reaction with ammonia preferentially occurs at the C-4 position, yielding 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the main product. rsc.orgresearchgate.netnih.gov Subsequent reaction with secondary amines can then displace the remaining chloro group at the C-2 position. rsc.orgresearchgate.netnih.gov While this compound lacks such leaving groups, the principles of nucleophilic attack on the pyrimidine ring remain relevant.

Electrophilic Substitution:

Direct electrophilic substitution on the pyrimidine ring of this compound is challenging due to the ring's electron-deficient nature. However, under strongly acidic conditions, protonation of a nitrogen atom can generate a highly electrophilic pyrimidinium species. researchgate.netgoogle.com This activated intermediate can then undergo Friedel-Crafts-like alkylation reactions with electron-rich arenes. researchgate.netgoogle.com For example, 5-bromopyrimidine (B23866) can react with electron-rich naphthalenes in the presence of a strong Brønsted acid to yield 4-aryl-5-bromopyrimidines. researchgate.netgoogle.com While this example involves a simpler pyrimidine, it illustrates a potential pathway for electrophilic substitution on the pyrimidine core of the target molecule.

Reactions Involving the C-2 Methyl Group of this compound (e.g., Oxidation, Halogenation)

The methyl group at the C-2 position of the pyrimidine ring is a site for various chemical transformations, including oxidation and halogenation.

Oxidation:

The oxidation of methyl groups on pyrimidine rings is a known transformation, often leading to the corresponding carboxylic acids or aldehydes. While specific studies on the oxidation of the C-2 methyl group of this compound are not extensively documented, related transformations on other pyrimidine derivatives suggest that this reaction is feasible. For instance, the oxidation of a methyl group on a pyridine (B92270) ring, a related heterocyclic system, has been achieved using various oxidizing agents.

Halogenation:

The halogenation of methyl groups on pyrimidine rings can proceed via free radical mechanisms, particularly under UV irradiation or in the presence of radical initiators. Alternatively, in the context of related 2-aminopyrimidines, halogenation at the 5-position is a common reaction. nih.gov While this is not a direct reaction of the methyl group, it highlights the reactivity of the pyrimidine ring towards halogens. The direct halogenation of the C-2 methyl group would likely require specific conditions to favor substitution on the methyl group over addition or substitution on the pyrimidine ring itself.

Tautomeric Equilibria and Proton Transfer Dynamics of this compound in Solution

This compound, being a derivative of uracil (B121893), can exist in several tautomeric forms in solution. The predominant form is the diketo tautomer, but the enol and ionized forms are also present in equilibrium. youtube.com This tautomerism is a critical aspect of its chemistry, influencing its reactivity and biological activity.

The equilibrium between the keto and enol forms is an example of keto-enol tautomerism. google.comnih.govsigmaaldrich.com This process involves the migration of a proton and the shifting of a double bond. The presence of the bromine atom at the C-5 position, with its electronegativity, can influence the electronic distribution within the pyrimidine ring and thereby affect the position of the tautomeric equilibrium. rsc.org

The ability of 5-bromouracil (B15302), a closely related compound, to adopt an enol form is linked to its mutagenic properties. In its common keto form, it pairs with adenine, mimicking thymine. However, in its less frequent enol or ionized form, it can mispair with guanine. youtube.comrsc.org This leads to a transition mutation (an A-T base pair changing to a G-C base pair) during DNA replication. youtube.comrsc.org The tautomeric shifts are influenced by the surrounding microenvironment, including the polarity of the solvent. chemicalbook.com

| Tautomeric Form | Key Structural Feature | Potential Base Pairing Partner |

| Diketo | C=O groups at positions 4 and 6 | Adenine |

| Enol | C=C-OH group | Guanine |

| Ionized | Deprotonated N-H group | Guanine |

Photochemical and Thermal Reactivity of this compound

Photochemical Reactivity:

The presence of the bromo- and carbonyl-substituted pyrimidine ring makes this compound susceptible to photochemical reactions. Upon UV irradiation, 5-bromouracil, and by extension, the target compound, can undergo dehalogenation to form a highly reactive uracil-5-yl radical. csic.es This radical species can then abstract a hydrogen atom from a neighboring molecule, leading to the formation of uracil or engage in other radical-mediated reactions. researchgate.net The photoreduction of 5-bromouracil can proceed through both ionic and free-radical pathways. google.com The photochemical properties of 5-bromouracil have been extensively utilized as a probe to study DNA-protein interactions and electron transfer processes within DNA. csic.es

Thermal Reactivity:

The thermal stability of pyrimidine derivatives can vary significantly depending on their substitution pattern. nih.gov Generally, the pyrimidine ring itself is quite stable. However, the presence of functional groups can provide pathways for thermal decomposition. For this compound, thermal stress could potentially lead to dehalogenation or reactions involving the dione (B5365651) or methyl functionalities. Studies on the thermal stability of related ureidopyrimidinone compounds have shown that degradation can occur at elevated temperatures, with the cleavage of side chains preceding the breakdown of the pyrimidine core. rsc.org The thermal stability of a drug is a critical parameter for its shelf-life and can be influenced by the presence of excipients in a formulation.

Coordination Chemistry of this compound with Metal Ions and its Potential as a Ligand

The nitrogen and oxygen atoms of the pyrimidine-4,6-dione core provide potential coordination sites for metal ions, allowing this compound to act as a ligand. The coordination can occur through the nitrogen atoms of the pyrimidine ring and the exocyclic oxygen atoms of the carbonyl groups.

Studies on the coordination of 5-bromouracil with various metal ions have demonstrated its ability to form stable complexes. For example, complexes of 5-bromouracil with Mn(II), Cd(II), Co(II), Ni(II), Cu(II), and Ag(I) have been synthesized and characterized. In these complexes, the metal ions can coordinate to the deprotonated nitrogen atom (N1 or N3) and one of the exocyclic oxygen atoms, forming a chelate ring.

The coordination chemistry of related pyrimidine derivatives, such as 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, has also been explored, revealing bidentate chelation through deprotonated hydroxyl oxygen and an amino nitrogen. researchgate.net This suggests that the dione functionality in this compound would be a primary site for metal ion binding. The ability to form stable metal complexes opens up possibilities for the development of new materials with interesting catalytic or biological properties.

| Metal Ion | Potential Coordination Sites on 5-bromouracil | Reference |

| Mn(II) | N1/N3 and C4=O/C2=O | |

| Cd(II) | N1/N3 and C4=O/C2=O | |

| Co(II) | N1/N3 and C4=O/C2=O | |

| Ni(II) | N1/N3 and C4=O/C2=O | |

| Cu(II) | N1/N3 and C4=O/C2=O | |

| Ag(I) | N1/N3 and C4=O/C2=O |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Bromo 2 Methyl 1h Pyrimidine 4,6 Dione Analogues

Impact of Substituents at C-2 and C-5 on the Electronic and Steric Properties of the Pyrimidine (B1678525) Ring

C-2 Position: The methyl group at the C-2 position in the parent compound is a weak electron-donating group (EDG) through an inductive effect. libretexts.org Replacing this methyl group with other alkyl groups can subtly alter the steric profile and electronic nature. Introducing more potent electron-donating groups would increase the electron density of the pyrimidine ring. Conversely, substituting the methyl group with electron-withdrawing groups (EWGs), such as a trifluoromethyl group (CF3), would further decrease the ring's electron density. This modification significantly impacts the acidity of the N-H protons and the reactivity of the carbonyl groups.

C-5 Position: The C-5 position is directly influenced by the adjacent carbonyl groups. The substituent at this position has a profound effect on the molecule's chemical reactivity and biological activity. researchgate.net In the parent compound, the bromine atom acts as an electron-withdrawing group via induction but also has a weak resonance-donating effect due to its lone pairs. nih.gov The presence of a halogen at C-5 is a common feature in many biologically active pyrimidine derivatives. researchgate.net The introduction of different substituents at C-5 can modulate the molecule's properties:

Electron-Withdrawing Groups (EWGs): Attaching strong EWGs (e.g., -NO2) would make the C-5 position more electrophilic and increase the acidity of the N-H protons.

Electron-Donating Groups (EDGs): Adding EDGs (e.g., -NH2, -OCH3) would increase the electron density of the ring, potentially altering its interaction with biological targets. libretexts.org For instance, amino substitution can lead to complex changes due to strong conjugation with the ring. scispace.com

Steric Effects: The size of the substituent at C-5 is also crucial. A bulky substituent can create steric hindrance, influencing the molecule's ability to fit into a specific binding pocket of a protein or enzyme. mdpi.comnih.gov

The interplay between electronic and steric effects is complex. For example, an electron-withdrawing substituent generally increases the reactivity of the pyrimidine ring towards nucleophiles. nih.gov However, if this group is also very bulky, it may sterically hinder the approach of the nucleophile, thereby reducing the reaction rate. mdpi.comnih.gov

| Substituent Position | Substituent Type | Predicted Electronic Effect on Ring | Predicted Steric Effect |

| C-2 | -CH₃ (Methyl) | Weakly electron-donating (inductive) | Small |

| C-2 | -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing | Moderate |

| C-2 | -NH₂ (Amino) | Electron-donating (resonance) | Small |

| C-5 | -Br (Bromo) | Electron-withdrawing (inductive) | Moderate |

| C-5 | -NO₂ (Nitro) | Strongly electron-withdrawing | Moderate |

| C-5 | -OH (Hydroxyl) | Electron-donating (resonance) | Small |

Role of the Bromine Atom at C-5 in Modulating Molecular Interactions and Reactivity

The bromine atom at the C-5 position of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione is not merely a placeholder but plays an active role in defining the molecule's chemical behavior.

Halogen Bonding: The bromine atom can act as a halogen bond donor. acs.org This is a non-covalent interaction where the electropositive region on the outer side of the halogen (the σ-hole) interacts with a Lewis base, such as an oxygen or nitrogen atom. nih.gov In a biological context, this could be a backbone carbonyl or a side chain from an amino acid residue (e.g., aspartate, glutamate, serine) in a protein's active site. acs.org The strength of this interaction is significant, with Br···O contacts having an estimated energy of 9.0–12.1 kJ/mol. acs.org This capability for halogen bonding can be a crucial determinant for the binding affinity and specificity of the molecule to its biological target. chemrxiv.org

Reactivity and Synthetic Utility: The C-5 bromine atom significantly influences the reactivity of the pyrimidine ring. The C-Br bond makes the C-5 carbon atom electrophilic and susceptible to nucleophilic attack, although direct substitution can be challenging. More importantly, the bromine atom serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). nih.gov This allows for the straightforward introduction of a wide variety of substituents at the C-5 position, including alkyl, aryl, and alkynyl groups, making 5-bromopyrimidine (B23866) derivatives versatile synthetic intermediates for creating libraries of new compounds. researchgate.net Bromination at the C-5 position of pyrimidines is a well-established synthetic strategy, often employing reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.govresearchgate.net

Influence of N-Substitution on the Physicochemical Properties and Molecular Recognition of this compound Derivatives

Alkylation or arylation at the N-1 and/or N-3 positions of the pyrimidine-4,6-dione ring dramatically alters the compound's properties. In the parent compound, the presence of N-H groups allows it to act as a hydrogen bond donor.

Physicochemical Properties:

Solubility: N-substitution generally increases lipophilicity and decreases the potential for hydrogen bonding with water, leading to lower aqueous solubility.

Melting Point: The disruption of the intermolecular hydrogen bonding network that exists in the solid state of the unsubstituted compound often leads to a lower melting point in N-alkylated derivatives.

Acidity: Replacing the acidic protons at N-1 and N-3 removes the compound's ability to be deprotonated at these positions, which can affect its behavior in different pH environments.

Molecular Recognition:

Hydrogen Bonding: The loss of N-H groups means the molecule can no longer act as a hydrogen bond donor from these positions. This is a critical change, as hydrogen bonds are often key interactions in protein-ligand binding. The nitrogen atoms can still act as hydrogen bond acceptors.

Steric and Hydrophobic Interactions: The introduction of substituents on the nitrogen atoms provides new opportunities for steric and hydrophobic interactions within a binding site. For example, an N-phenyl group can form π-stacking interactions. mdpi.com The nature and size of the N-substituent can be tailored to fit specific pockets in a target protein. Studies on related dihydropyrimidines have shown that N3-phenyl substitution with electronegative groups can enhance activity, likely due to interactions within the enzyme's binding pocket. mdpi.com A solid-supported synthesis approach has been used to create a diversity of N-alkylated derivatives of 5-bromo pyrimidine-2,4-dione for further study. iaea.org

| N-Substituent | Predicted Effect on H-Bond Donating Capacity | Predicted Effect on Lipophilicity | Potential New Interactions |

| -H (unsubstituted) | High (donor at N1/N3) | Lower | Hydrogen bonding |

| -CH₃ (Methyl) | None (donor capacity lost) | Higher | Hydrophobic interactions |

| -C₆H₅ (Phenyl) | None (donor capacity lost) | Significantly higher | π-stacking, hydrophobic interactions |

| -CH₂-Cyclohexyl | None (donor capacity lost) | Significantly higher | Hydrophobic/van der Waals interactions |

Correlation between Structural Features and Spectroscopic Signatures of this compound Derivatives

The spectroscopic signatures of this compound and its derivatives provide a direct window into their molecular structure. Specific structural changes correlate predictably with changes in NMR and IR spectra. nih.govnih.gov

¹H and ¹³C NMR Spectroscopy:

N-H Protons: In the parent compound, the N-H protons would appear as broad singlets in the ¹H NMR spectrum, typically in the δ 7.0-12.0 ppm range, depending on the solvent and concentration. N-alkylation would cause these signals to disappear, providing clear evidence of substitution. medwinpublishers.com

C-2 Methyl Group: The protons of the C-2 methyl group would appear as a singlet, typically around δ 2.0-2.5 ppm. The chemical shift of the corresponding carbon in the ¹³C NMR spectrum would be sensitive to the electronic nature of substituents elsewhere on the ring.

C-5 Position: In a C-5 unsubstituted analogue, the C-5 proton would have a characteristic chemical shift. The introduction of the bromine atom at C-5 would cause the disappearance of this signal and would shift the ¹³C signal of C-5 significantly downfield due to the deshielding effect of the halogen.

N-Substituents: The protons on an N-alkyl group will have characteristic shifts and multiplicities. For example, an N-ethyl group would show a quartet and a triplet.

Infrared (IR) Spectroscopy:

C=O Stretching: The pyrimidine-4,6-dione moiety features two carbonyl groups. These will give rise to strong C=O stretching absorptions in the IR spectrum, typically in the region of 1650-1750 cm⁻¹. The exact position is sensitive to the electronic environment and hydrogen bonding. The introduction of electron-withdrawing groups on the ring would typically shift the C=O stretching frequency to a higher wavenumber.

N-H Stretching: The N-H bonds of the parent compound would exhibit stretching vibrations in the 3100-3400 cm⁻¹ region. medwinpublishers.com These bands would be absent in the spectra of N,N'-disubstituted derivatives.

| Structural Feature | Spectroscopic Technique | Expected Signature | Correlation |

| N1-H, N3-H | ¹H NMR | Broad singlet (δ 7.0-12.0 ppm) | Disappears upon N-alkylation. |

| N1-H, N3-H | IR | Broad absorption (3100-3400 cm⁻¹) | Disappears upon N-alkylation. |

| C=O groups | IR | Strong absorption (1650-1750 cm⁻¹) | Shifts to higher frequency with EWGs on the ring. |

| C-5-Br | ¹³C NMR | Signal for C-5 | Significant downfield shift compared to C-5-H. |

| C-2-CH₃ | ¹H NMR | Singlet (δ 2.0-2.5 ppm) | Position is sensitive to remote substituent changes. |

Molecular Interactions and Biochemical Mechanisms of 5 Bromo 2 Methyl 1h Pyrimidine 4,6 Dione in Vitro/cellular Level

Investigation of Enzyme Inhibition by 5-bromo-2-methyl-1H-pyrimidine-4,6-dione Derivatives in Cell-Free Systems

The potential for this compound to act as an enzyme inhibitor is a key area of interest. The pyrimidine-4,6-dione scaffold is present in numerous biologically active molecules, and substitutions on this core structure can lead to potent and selective inhibition of various enzymes.

To understand the inhibitory potential of this compound, detailed kinetic studies would be necessary. Such studies would involve incubating the compound with a target enzyme and its substrate and measuring the rate of the enzymatic reaction. By systematically varying the concentrations of the substrate and the inhibitor, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) could be determined. Key parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) would be calculated to quantify the compound's potency. However, at present, there are no published kinetic data for the interaction of this compound with any specific enzyme.

Identifying the specific molecular targets of this compound is a critical step in elucidating its mechanism of action. High-throughput screening of the compound against a panel of purified enzymes or in cell lysates could reveal potential targets. Techniques such as affinity chromatography, where a derivative of the compound is immobilized on a solid support to capture its binding partners from a biological sample, could also be employed. Subsequent identification of the captured proteins by mass spectrometry would provide a list of potential molecular targets. Currently, there are no reports in the scientific literature that have identified specific molecular targets for this compound.

Receptor Binding Studies and Ligand-Protein Interaction Profiling of this compound

Beyond enzyme inhibition, this compound could exert its effects by binding to various receptors. Characterizing these interactions is fundamental to understanding its pharmacological profile.

Biophysical techniques are essential for quantifying the binding affinity between a ligand and its target protein. Surface Plasmon Resonance (SPR) can be used to measure the kinetics of binding and dissociation in real-time, providing association (kₐ) and dissociation (kₔ) rate constants, from which the equilibrium dissociation constant (K₋) can be calculated. Isothermal Titration Calorimetry (ITC) directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). There is currently no published data from SPR or ITC studies for this compound.

To visualize the interaction between this compound and its potential protein target at an atomic level, structural biology techniques are indispensable. X-ray co-crystallography involves crystallizing the ligand-protein complex and then determining its three-dimensional structure by analyzing the diffraction pattern of X-rays passing through the crystal. Cryogenic electron microscopy (Cryo-EM) is another powerful technique for determining the high-resolution structure of biological macromolecules and their complexes. These methods can reveal the precise binding mode of the ligand, including the specific amino acid residues involved in the interaction. As of now, no co-crystal or Cryo-EM structures of this compound in complex with a protein target have been deposited in the Protein Data Bank or described in the literature.

Cellular Pathway Modulation by this compound at the Molecular Level (e.g., in vitro assays, signaling cascade analysis)

The ultimate biological effect of this compound is determined by its influence on cellular signaling pathways. After identifying a molecular target, further in vitro assays would be required to investigate the downstream consequences of this interaction. For example, if the compound inhibits a specific kinase, researchers would analyze the phosphorylation status of the kinase's substrates and other downstream signaling molecules using techniques like Western blotting or phospho-specific antibody arrays. Reporter gene assays could also be used to assess the impact on the transcription of genes regulated by the affected pathway. At present, there is a lack of published research detailing the effects of this compound on any specific cellular signaling cascades.

DNA/RNA Interaction Studies and Nucleic Acid Binding Properties of this compound and its Derivatives

Direct spectroscopic and binding studies on this compound's interaction with DNA and RNA are limited. However, research on analogous pyrimidine (B1678525) structures provides significant insights into potential binding modes and properties.

Derivatives of the pyrimidine-4,6-dione scaffold have been investigated for their ability to interact with nucleic acids. For instance, a study on a series of 4,6-dihydrazone pyrimidine derivatives revealed their potential to bind to DNA. nih.gov Spectroscopic methods, including UV/Vis and circular dichroism, alongside molecular docking, suggested that these compounds likely interact with DNA through a combination of groove binding and partial intercalation. nih.gov This dual-mode interaction is a known mechanism for many small molecules that target DNA.

The presence of a bromine atom at the 5-position of the pyrimidine ring is particularly noteworthy. The analogous compound, 5-bromouracil (B15302), is a well-known mutagen that acts as a base analog of thymine. nih.gov Due to its structural similarity, it can be incorporated into DNA during replication. Once incorporated, its altered electronic properties can lead to tautomeric shifts, causing mispairing during subsequent rounds of DNA replication and inducing mutations. nih.gov This established behavior of 5-bromouracil suggests that this compound could also potentially interact with DNA replication machinery and be recognized by polymerases, although its larger size and different substitution at the 2-position might influence this interaction.

The potential for these types of interactions is supported by the broader understanding of how pyrimidine derivatives can affect cellular processes involving nucleic acids. For example, some brominated compounds have been shown to induce DNA breaks, leading to cell cycle arrest and apoptosis. nih.gov

Table 1: Potential DNA/RNA Interaction Profile of Pyrimidine-4,6-dione Derivatives

| Interaction Type | Evidence from Analogues | Potential Consequence |

| Groove Binding | Observed in 4,6-dihydrazone pyrimidine derivatives. nih.gov | Reversible binding to the minor or major groove of DNA, potentially interfering with protein-DNA recognition. |

| Intercalation | Partial intercalation suggested for 4,6-dihydrazone pyrimidine derivatives. nih.gov | Insertion between base pairs, which can lead to distortion of the DNA helix and interfere with replication and transcription. |

| Base Analogue | 5-bromouracil acts as a thymine analog. nih.gov | Potential for incorporation into DNA, leading to mutations. |

| Induction of DNA Damage | Some brominated compounds induce DNA breaks. nih.gov | Activation of DNA damage response pathways, potentially leading to apoptosis. |

Application of Chemoinformatics and Molecular Docking Simulations for Predicting Biochemical Activity of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to derivatives of pyrimidine-4,6-diamine and pyrimidine-2,4-dione to build predictive models for their biological activities. tandfonline.com These studies establish a mathematical relationship between the physicochemical properties (descriptors) of the molecules and their observed biological effects. For instance, a robust QSAR model was developed for pyrimidine-4,6-diamine derivatives as JAK3 inhibitors, demonstrating high correlation coefficients (R²) and predictive accuracy. tandfonline.com Such models can be used to virtually screen libraries of analogues and to prioritize the synthesis of compounds with the highest predicted activity.

Molecular docking simulations are frequently used to predict the binding mode and affinity of small molecules to their biological targets. Although most docking studies on pyrimidine derivatives have focused on protein targets such as kinases and proteases, the same principles can be applied to predict their interaction with nucleic acids. For DNA, docking simulations could elucidate whether a molecule prefers to bind in the major or minor groove, or if it can intercalate between base pairs. These simulations provide valuable insights into the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-DNA complex.

For analogues of this compound, a typical chemoinformatics workflow to predict biochemical activity, particularly DNA interaction, would involve the steps outlined in the table below.

Table 2: Chemoinformatics and Molecular Docking Workflow for Predicting Biochemical Activity

| Step | Description | Key Parameters and Considerations |

| 1. Ligand Preparation | Generation of 3D structures of this compound analogues and energy minimization. | Correct protonation states, tautomers, and stereoisomers. |

| 2. Target Selection and Preparation | Selection of a relevant DNA or RNA structure (e.g., from the Protein Data Bank). | The sequence and conformation of the nucleic acid are critical. |

| 3. Molecular Docking | Docking of the prepared ligands into the active site or binding region of the nucleic acid target. | Use of appropriate scoring functions to rank the binding poses. |

| 4. QSAR Model Development | Calculation of molecular descriptors (e.g., topological, electronic, hydrophobic) for a series of analogues with known activity. | Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build the model. tandfonline.com |

| 5. Virtual Screening | Using the developed QSAR model and docking results to screen a virtual library of novel analogues. | Identification of hit compounds with high predicted activity and favorable binding modes. |

| 6. ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. | Evaluation of drug-likeness and potential liabilities. tandfonline.com |

The application of these computational approaches could significantly accelerate the discovery and optimization of this compound analogues with specific biochemical activities, including targeted interactions with DNA or RNA.

Applications of 5 Bromo 2 Methyl 1h Pyrimidine 4,6 Dione in Advanced Chemical Synthesis and Materials Science

5-bromo-2-methyl-1H-pyrimidine-4,6-dione as a Versatile Synthetic Building Block for Complex Heterocyclic Compounds

The presence of a bromine atom at the 5-position of the pyrimidine (B1678525) ring makes this compound an excellent substrate for various cross-coupling reactions, enabling the synthesis of a wide array of complex heterocyclic compounds. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, although electrophilic substitution is more challenging. wikipedia.org

One of the most powerful applications of brominated pyrimidines is in palladium-catalyzed cross-coupling reactions. These reactions offer a straightforward method for forming carbon-carbon and carbon-nitrogen bonds, which is fundamental in the construction of intricate molecular architectures. For instance, brominated pyrimidines can be coupled with a variety of partners, including arylboronic acids (Suzuki-Miyaura coupling) and alkynylzincs, to produce highly substituted pyrimidine derivatives. nih.gov While direct examples using this compound are not extensively detailed in readily available literature, the reactivity of the C-Br bond in similar pyrimidine systems is well-established, suggesting its high potential in this area.

Furthermore, this compound serves as a key precursor for the synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. nih.govresearchgate.netdocksci.com These fused-ring systems are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of these complex structures often involves the initial functionalization of the 5-bromo-pyrimidine core, followed by cyclization reactions to form the second pyrimidine ring. A general synthetic strategy involves the reaction of 6-aminouracil derivatives, which can be conceptually derived from this compound through amination, with various reagents to construct the fused ring system. nih.govresearchgate.net

The following table summarizes representative transformations where 5-bromopyrimidine (B23866) derivatives are utilized as building blocks:

| Starting Material | Reagent/Catalyst | Product Type | Reference |

| 5-Bromopyrimidine | Arylboronic acid / Pd catalyst | 5-Arylpyrimidine | nih.gov |

| 5-Bromopyrimidine | Alkynylzinc / Pd catalyst | 5-Alkynylpyrimidine | nih.gov |

| 6-Aminouracil derivative | Formaldehyde, Primary amine | Pyrimido[4,5-d]pyrimidine | researchgate.net |

Utilization of this compound in Catalyst Development and Ligand Design for Organic Reactions

The pyrimidine-4,6-dione scaffold present in this compound offers potential for the development of novel ligands and catalysts. The nitrogen and oxygen atoms within the ring system can act as coordination sites for metal ions, making it a candidate for the synthesis of metal complexes with catalytic activity.

While specific research on the use of this compound in this context is limited, the broader class of pyrimidine derivatives has been explored for the synthesis of ligands for various catalytic applications. For example, pyrimidine-based ligands have been used in the formation of metal complexes that catalyze a range of organic transformations. The functionalization of the pyrimidine ring, which can be initiated from the bromo-substituted precursor, allows for the tuning of the electronic and steric properties of the resulting ligands, thereby influencing the activity and selectivity of the catalyst.

The development of palladium precatalysts based on bulky biarylphosphine ligands has enabled efficient palladium-catalyzed amination of unprotected heterocyclic bromides. nih.gov This suggests a pathway where this compound could be functionalized with phosphine-containing moieties to create novel ligands for cross-coupling catalysis.

Integration of this compound into Functional Materials (e.g., Supramolecular Assemblies, Coordination Polymers, Optoelectronic Materials)

The structural rigidity and potential for intermolecular interactions make pyrimidine-4,6-dione derivatives attractive components for the construction of functional materials. The ability to form hydrogen bonds via the N-H and C=O groups, as well as π-π stacking interactions, can be exploited in the design of supramolecular assemblies and coordination polymers.

Solvent-free melt reactions between lanthanide(III) nitrates and pyrimidine-4,6-dicarboxylic acid have been shown to yield three-dimensional coordination polymers with interesting photoluminescent properties. rsc.org Although this example uses a dicarboxylic acid derivative, it highlights the potential of the pyrimidine-4,6-dione core to form extended network structures with metal ions. The bromine atom in this compound could be further functionalized to introduce coordinating groups, thereby enabling its integration into such materials.

Recent research has also focused on pyrimidine derivatives as luminescent, photovoltaic, and non-linear optical materials. researchgate.net The desired optical properties often require molecules with extended π-conjugated systems. researchgate.net Arylpyrimidines, which can be synthesized from this compound via cross-coupling reactions, have been extensively studied as luminescent materials. researchgate.net The photoluminescence properties of these materials can be tuned by altering the substituents on the pyrimidine ring.

The table below provides examples of functional materials derived from pyrimidine-4,6-dione and related structures:

| Material Type | Precursor | Key Properties | Reference |

| Coordination Polymers | Pyrimidine-4,6-dicarboxylic acid | Photoluminescence | rsc.org |

| Luminescent Materials | Arylpyrimidines | Tunable emission | researchgate.net |

Advanced Analytical Method Development for 5 Bromo 2 Methyl 1h Pyrimidine 4,6 Dione

Chromatographic Techniques (HPLC, GC-MS, LC-MS/MS) for Purity Assessment and Quantification in Complex Research Matrices

Chromatographic methods are fundamental in the separation and analysis of 5-bromo-2-methyl-1H-pyrimidine-4,6-dione from synthesis reaction mixtures and complex biological or environmental samples. The choice of technique depends on the compound's volatility and thermal stability, as well as the required sensitivity and specificity of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the pyrimidine (B1678525) ring.

For more definitive identification and quantification, especially at low concentrations, hyphenated mass spectrometry techniques are employed. Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized if the compound is sufficiently volatile and thermally stable, or can be derivatized to enhance its volatility. However, given the structure of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is often more suitable. LC-MS/MS provides high selectivity and sensitivity, making it ideal for quantifying the compound in complex matrices and for metabolite identification studies. nih.gov The application of HPLC-MS/MS is instrumental in the rapid screening of pyrimidine metabolites. nih.gov

| Parameter | HPLC | GC-MS | LC-MS/MS |

| Principle | Partitioning between a stationary phase and a liquid mobile phase | Partitioning between a stationary phase and a gaseous mobile phase | Separation by HPLC followed by mass analysis |

| Typical Stationary Phase | C18, C8 | DB-5, HP-1 | C18, HILIC |

| Typical Mobile Phase | Acetonitrile/Water, Methanol/Water | Helium, Hydrogen | Acetonitrile/Water with formic acid |

| Detection | UV, Diode Array Detector | Mass Spectrometer (EI, CI) | Mass Spectrometer (ESI, APCI) |

| Application | Purity assessment, quantification | Analysis of volatile and thermally stable compounds | High-sensitivity quantification, metabolite ID |

Electrochemical Methods for Sensitive Detection and Characterization of this compound

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds. The pyrimidine ring system, particularly with the presence of the bromine atom, is expected to be electrochemically active, allowing for its detection and characterization using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV).

Cyclic voltammetry can be used to investigate the redox properties of this compound, providing information on its oxidation and reduction potentials. This data is valuable for understanding its electronic structure and potential interactions. For quantitative analysis, DPV is often preferred due to its higher sensitivity and better resolution. The development of a DPV method would involve optimizing parameters such as the supporting electrolyte, pH, and pulse parameters to achieve the lowest possible detection limit. Studies on brominated BODIPYs have shown that the introduction of bromine atoms can shift the reduction potentials, a principle that would apply to this compound as well. rsc.org

| Technique | Information Obtained | Potential Application |

| Cyclic Voltammetry (CV) | Redox potentials, reversibility of electron transfer | Characterization of electrochemical behavior |

| Differential Pulse Voltammetry (DPV) | Peak current proportional to concentration | Sensitive quantification |

| Amperometry | Current as a function of time at a fixed potential | Real-time monitoring in specific applications |

Spectroscopic Fingerprinting Techniques for Rapid Identification and Quality Control of this compound Analogues

Spectroscopic fingerprinting provides a rapid and non-destructive means of identifying this compound and its analogues, as well as for quality control purposes. The unique spectral signature of a molecule serves as its fingerprint.